molecular formula C12H12ClN B14389782 2-Chloro-4,6,7-trimethylquinoline CAS No. 88499-93-8

2-Chloro-4,6,7-trimethylquinoline

Cat. No.: B14389782
CAS No.: 88499-93-8
M. Wt: 205.68 g/mol
InChI Key: JKOIKEVCSFUKRR-UHFFFAOYSA-N
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Description

2-Chloro-4,6,7-trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The compound this compound is characterized by the presence of a chlorine atom at the second position and three methyl groups at the fourth, sixth, and seventh positions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6,7-trimethylquinoline can be achieved through various methods. One common approach involves the chlorination of 4,6,7-trimethylquinoline. This process typically uses reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the second position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6,7-trimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Scientific Research Applications

2-Chloro-4,6,7-trimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6,7-trimethylquinoline involves its interaction with biological targets, such as enzymes and receptors. The chlorine atom and methyl groups on the quinoline ring influence its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6,7-trimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the second position and the three methyl groups at the fourth, sixth, and seventh positions differentiate it from other quinoline derivatives, influencing its reactivity and applications .

Properties

IUPAC Name

2-chloro-4,6,7-trimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-10-9(3)6-12(13)14-11(10)5-8(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOIKEVCSFUKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C=C2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522116
Record name 2-Chloro-4,6,7-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88499-93-8
Record name 2-Chloro-4,6,7-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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